molecular formula C19H25N3O3S B4622562 3-[(2-ethyl-1-piperidinyl)carbonyl]-2-methyl-5-(4-methylphenyl)-2H-1,2,6-thiadiazine 1,1-dioxide

3-[(2-ethyl-1-piperidinyl)carbonyl]-2-methyl-5-(4-methylphenyl)-2H-1,2,6-thiadiazine 1,1-dioxide

Cat. No. B4622562
M. Wt: 375.5 g/mol
InChI Key: IJLQDURVWSTJJH-UHFFFAOYSA-N
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Description

Thiadiazines, including 1,2,6-thiadiazine derivatives, are a significant class of heterocyclic compounds known for their diverse pharmacological properties. The chemical scaffold of thiadiazines, such as 1,2,4-benzothiadiazine-1,1-dioxide, is associated with a range of biological activities including antimicrobial, antiviral, and anticancer activities (Chhabra & Shah, 2020).

Synthesis Analysis

The synthesis of thiadiazine derivatives and related heteroarenes often involves palladium-catalyzed direct C–H arylation reactions. These methods are notable for their efficiency in introducing various aryl groups to the core structure, contributing to the compound's biological activity (Rossi et al., 2014).

Molecular Structure Analysis

Thiadiazine derivatives display a wide range of structural diversity due to the different substituents that can be attached to their core ring system. This diversity is key to their pharmacological activities, as modifications can significantly influence their interaction with biological targets (Hossain et al., 2020).

Chemical Reactions and Properties

Substituted thiadiazines, including the 1,3,4-thiadiazine derivatives, are known for their immunomodulatory actions, suggesting a mechanism that might involve interaction with various types of receptors and signaling pathways (Sarapultsev et al., 2018).

Physical Properties Analysis

The physical properties of thiadiazine derivatives are closely tied to their structural features, including solubility and stability, which are crucial for their pharmacological application. However, specific details on the physical properties of “3-[(2-ethyl-1-piperidinyl)carbonyl]-2-methyl-5-(4-methylphenyl)-2H-1,2,6-thiadiazine 1,1-dioxide” were not directly available.

Chemical Properties Analysis

The chemical properties of thiadiazine derivatives, such as reactivity and functional group interactions, underpin their biological efficacy and potential therapeutic applications. These properties are influenced by the specific substituents and their positions on the thiadiazine core (Badshah & Naeem, 2016).

Scientific Research Applications

CNS Activity and Neuroleptic Properties

Compounds similar to "3-[(2-ethyl-1-piperidinyl)carbonyl]-2-methyl-5-(4-methylphenyl)-2H-1,2,6-thiadiazine 1,1-dioxide" have been studied for their central nervous system activity, particularly as dopamine D-2 and serotonin 5-HT2 antagonists. These compounds exhibit significant affinity towards dopamine D-2 and serotonin 5-HT2 receptors, which are critical in various neurological and psychiatric disorders. For instance, some derivatives within this chemical class have shown noncataleptogenic properties, resembling the atypical neuroleptic clozapine, making them potential candidates for further development in treating disorders such as schizophrenia without the typical side effects of traditional neuroleptics (Perregaard et al., 1992).

Anticancer Activity

Research has also explored the anticancer potential of compounds related to "3-[(2-ethyl-1-piperidinyl)carbonyl]-2-methyl-5-(4-methylphenyl)-2H-1,2,6-thiadiazine 1,1-dioxide." For example, thioridazine, a compound with a similar piperidinyl structure, has shown efficacy in inducing apoptosis in cervical and endometrial cancer cells by targeting the PI3K/Akt/mTOR pathway, a crucial signaling pathway in cancer development and progression (Kang et al., 2012).

Analgesic and Antioxidant Properties

Compounds within this chemical class have demonstrated analgesic actions in central nervous system (CNS) screenings, indicating potential applications in pain management. Additionally, some derivatives have shown moderate antioxidant activities, suggesting a possible role in combating oxidative stress-related diseases (Malinka et al., 2002).

Enzyme Inhibition

Derivatives of dipyrimido[4,5-b:5,4-e][1,4] thiazine, a related heterocyclic compound, have been synthesized and assessed for their inhibitory activity on soybean 15-lipoxygenase, an enzyme involved in the metabolism of polyunsaturated fatty acids. This enzyme plays a role in various inflammatory and allergic reactions, making these compounds potential candidates for anti-inflammatory and anti-allergic therapeutics (Karimian et al., 2015).

properties

IUPAC Name

(2-ethylpiperidin-1-yl)-[2-methyl-5-(4-methylphenyl)-1,1-dioxo-1,2,6-thiadiazin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3S/c1-4-16-7-5-6-12-22(16)19(23)18-13-17(20-26(24,25)21(18)3)15-10-8-14(2)9-11-15/h8-11,13,16H,4-7,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJLQDURVWSTJJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)C2=CC(=NS(=O)(=O)N2C)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Ethyl-1-piperidinyl)[2-methyl-5-(4-methylphenyl)-1,1-dioxido-2H-1,2,6-thiadiazin-3-YL]methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2-ethyl-1-piperidinyl)carbonyl]-2-methyl-5-(4-methylphenyl)-2H-1,2,6-thiadiazine 1,1-dioxide
Reactant of Route 2
3-[(2-ethyl-1-piperidinyl)carbonyl]-2-methyl-5-(4-methylphenyl)-2H-1,2,6-thiadiazine 1,1-dioxide
Reactant of Route 3
3-[(2-ethyl-1-piperidinyl)carbonyl]-2-methyl-5-(4-methylphenyl)-2H-1,2,6-thiadiazine 1,1-dioxide
Reactant of Route 4
3-[(2-ethyl-1-piperidinyl)carbonyl]-2-methyl-5-(4-methylphenyl)-2H-1,2,6-thiadiazine 1,1-dioxide
Reactant of Route 5
Reactant of Route 5
3-[(2-ethyl-1-piperidinyl)carbonyl]-2-methyl-5-(4-methylphenyl)-2H-1,2,6-thiadiazine 1,1-dioxide
Reactant of Route 6
3-[(2-ethyl-1-piperidinyl)carbonyl]-2-methyl-5-(4-methylphenyl)-2H-1,2,6-thiadiazine 1,1-dioxide

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